4-{(Z)-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
Description
4-{(Z)-[3-(3-Methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a thiazolidinone derivative characterized by a benzoic acid core conjugated to a 1,3-thiazolidin-5-ylidene moiety. The Z-configuration of the exocyclic double bond is critical for its stereochemical and biological properties . The 3-methoxyphenyl substituent at the thiazolidinone ring and the thioxo group at position 2 contribute to its unique electronic and steric profile, influencing receptor binding and metabolic stability. This compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-ones, which are widely studied for their anti-inflammatory, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
4-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c1-23-14-4-2-3-13(10-14)19-16(20)15(25-18(19)24)9-11-5-7-12(8-6-11)17(21)22/h2-10H,1H3,(H,21,22)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZPRINBVQKZKA-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid typically involves multiple steps:
Formation of the Thiazolidinone Core: This step often involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazolidinone intermediate.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid derivative with the thiazolidinone intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{(Z)-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-{(Z)-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Positional Isomerism of Methoxy Substitutents
Halogenated Analogues
- 4-{(Z)-[3-(4-Fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic Acid : Fluorine substitution enhances lipophilicity and GPR35 agonism (EC₅₀ ~10 nM for human GPR35) but shows species selectivity, with lower potency at rodent orthologues .
- 4-{(Z)-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic Acid : Chlorine increases electron-withdrawing effects, improving COX-2 inhibition (IC₅₀ ~50 nM) but introducing hepatotoxicity risks .
Key Findings:
- GPR35 Agonism : The target compound exhibits moderate potency at human GPR35 (EC₅₀ ~15 nM) but is outperformed by fluorinated analogues (EC₅₀ ~10 nM). However, its 3-methoxyphenyl group may reduce off-target effects compared to 2-substituted isomers .
- Species Selectivity: Unlike fluorinated derivatives, which show >100-fold lower activity at rodent GPR35, the target compound’s species selectivity remains uncharacterized but is hypothesized to align with trends observed in benzylidene-thiazolidinones .
- Anti-Inflammatory Activity: Thiazolidinone derivatives with 3-aryl substituents (e.g., 3-hydroxyphenyl) demonstrate superior COX-2 inhibition (IC₅₀ ~50 nM) compared to the target compound (IC₅₀ ~120 nM), suggesting methoxy groups may attenuate enzyme binding .
Biological Activity
The compound 4-{(Z)-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes existing research findings on its biological activity, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 460.15 g/mol. The structure features a thiazolidin-5-ylidene moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidin-4-one, including our compound of interest, exhibit significant antimicrobial properties. A study reported that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 1 | Bacillus cereus | 0.015 |
| 2 | Staphylococcus aureus | 0.015 |
| 8 | Listeria monocytogenes | 0.008 |
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer potential. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, research indicates that these compounds can induce apoptosis in cancer cells through modulation of specific signaling pathways .
A detailed study highlighted the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines, showing IC50 values in the micromolar range, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinone derivatives have also been noted in various studies. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, leading to reduced inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against clinical isolates. The compound exhibited superior activity compared to standard antibiotics.
- Case Study on Cytotoxicity : In vitro studies using human normal fetal lung fibroblast MRC-5 cells demonstrated that the compound maintained over 91% viability at concentrations up to 10 µM, indicating low cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
